3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a fluorophenyl group, a benzothiazole moiety, and an oxazole ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Oxazole Ring: The oxazole ring is often formed via the cyclization of an α-haloketone with an amide or nitrile.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole and oxazole intermediates with the 4-fluorophenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving the benzothiazole and oxazole rings.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety can interact with metal ions or proteins, while the oxazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the methyl group on the benzothiazole ring.
3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide: Substitutes chlorine for fluorine on the phenyl ring.
Uniqueness
The presence of the fluorine atom in 3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties. The methyl group on the benzothiazole ring can also influence its binding affinity and selectivity for biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C24H18FN3O2S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C24H18FN3O2S/c1-14-2-11-19-22(12-14)31-24(27-19)16-5-9-18(10-6-16)26-23(29)21-13-20(28-30-21)15-3-7-17(25)8-4-15/h2-12,21H,13H2,1H3,(H,26,29) |
InChI Key |
OXUCCEUBUZOZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CC(=NO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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